2-Amino-2-methylpropanimidamide dihydrochloride

Description

Chemical Identity and Nomenclature

Systematic Name and Molecular Formula

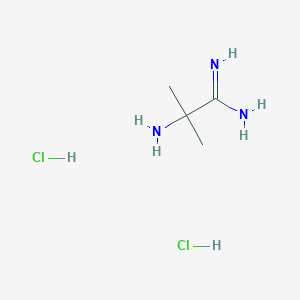

2-Amino-2-methylpropanimidamide dihydrochloride is a crystalline compound with the systematic IUPAC name This compound. Its molecular formula is $$ \text{C}4\text{H}{13}\text{Cl}2\text{N}3 $$, and it has a molecular weight of 174.07 g/mol. The compound is derived from the parent molecule 2-amino-2-methylpropanimidamide ($$ \text{C}4\text{H}{11}\text{N}_3 $$) through the addition of two hydrochloric acid molecules, which serve as counterions to stabilize the amidine groups.

Synonyms and Registry Numbers

The compound is cataloged under multiple synonyms and registry identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 1803609-78-0 |

| PubChem CID | 75481183 |

| Common Synonyms | 2-Amino-2-methylpropanimidamide hydrochloride; DXC60978 |

Structural Features

The molecule consists of a propane backbone with a methyl group and an amidine functional group ($$-\text{C}(=\text{NH})-\text{NH}_2$$) at the second carbon position. The dihydrochloride form arises from protonation of the amidine nitrogens, forming a zwitterionic structure stabilized by chloride ions. The parent compound lacks the hydrochloride groups, making it less soluble in polar solvents compared to its dihydrochloride derivative.

Historical Context and Research Significance

Development and Early Applications

this compound emerged as a derivative of amidine-based compounds, which gained prominence in the mid-20th century for their role in synthetic chemistry and radical initiation. Amidines are structurally related to azo compounds like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a widely studied free radical generator. The dihydrochloride form of 2-amino-2-methylpropanimidamide is often utilized as a precursor or intermediate in synthesizing such azo compounds, which decompose thermally to produce peroxyl radicals for oxidation studies.

Key Research Areas

- Oxidation Studies : The compound’s derivatives, particularly AAPH, are employed to simulate oxidative stress in biological systems. For example, AAPH-generated radicals induce lipid peroxidation in polyunsaturated fatty acids and oxidative modifications in proteins, aiding in the study of antioxidant mechanisms.

- Polymer Chemistry : Amidines serve as initiators in polymerization reactions. The dihydrochloride form enhances solubility in aqueous media, enabling controlled radical generation for synthesizing polymers with specific chain lengths.

- Proteomics and Structural Biology : Modified amidines are used to investigate protein crosslinking and conformational changes. Oxidative modifications induced by amidine-derived radicals help map protein interaction sites and stability under stress.

Emerging Applications

Recent studies highlight its potential in:

Properties

CAS No. |

1803609-78-0 |

|---|---|

Molecular Formula |

C4H12ClN3 |

Molecular Weight |

137.61 g/mol |

IUPAC Name |

2-amino-2-methylpropanimidamide;hydrochloride |

InChI |

InChI=1S/C4H11N3.ClH/c1-4(2,7)3(5)6;/h7H2,1-2H3,(H3,5,6);1H |

InChI Key |

GHGPBGSGUDLLSX-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=N)N)N.Cl.Cl |

Canonical SMILES |

CC(C)(C(=N)N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methylpropanimidamide dihydrochloride typically involves the reaction of 2-methylpropanimidamide with an azo compound. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as acetone, dioxane, methanol, ethanol, DMSO, and water, as the compound is soluble in these solvents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps to remove impurities and ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylpropanimidamide dihydrochloride undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions to form different products.

Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions vary depending on the desired reaction and product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds .

Scientific Research Applications

Polymerization Initiator

2-Amino-2-methylpropanimidamide dihydrochloride is widely used as a water-soluble azo initiator in various polymerization processes. Its unique amidine group allows for the synthesis of cationic emulsions and latexes, making it suitable for:

- Synthetic Rubber Production : It facilitates the emulsion polymerization of synthetic rubbers, enhancing the stability and effectiveness of the resulting products.

- Adhesives and Coatings : The compound is utilized in formulating adhesives that require rapid curing and strong bonding properties.

Table 1: Polymerization Applications

| Application | Description |

|---|---|

| Synthetic Rubber | Used in emulsion polymerization |

| Adhesives | Forms strong bonds with rapid curing |

| Photocurable Materials | Enhances properties of photocurable coatings |

Biochemical Research

In biochemical research, this compound acts as a model oxidant due to its ability to generate free radicals. It is employed in various studies to understand oxidative stress and its implications in biological systems.

Case Study: Free Radical Generation

A study highlighted the use of this compound to investigate the degradation and hydrolysis of compounds in aqueous solutions. The findings indicated its effectiveness in simulating oxidative conditions relevant to cellular studies, providing insights into antioxidant mechanisms .

Analytical Chemistry

The compound serves as an analytical reagent in various chemical assays. It is particularly useful for:

- Determining Antioxidant Activity : By generating controlled amounts of free radicals, researchers can assess the antioxidant capacity of different substances.

- Studying Reaction Kinetics : Its radical-generating properties allow for the examination of reaction mechanisms involving radical species.

Environmental Applications

Recent advancements have explored the use of this compound in environmental chemistry, particularly in:

- Water Treatment Processes : Its cationic nature makes it suitable for treating wastewater through coagulation processes.

- Superabsorbent Polymers : It has been applied in developing materials that can absorb large amounts of liquids, useful in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-2-methylpropanimidamide dihydrochloride involves the generation of free radicals. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The compound decomposes upon exposure to UV light or heat, producing free radicals that can react with other molecules . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally similar dihydrochloride salts with amidine, amide, or amine functionalities:

Key Observations :

Physicochemical Properties

Notes:

Biological Activity

2-Amino-2-methylpropanimidamide dihydrochloride, commonly referred to as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), is a water-soluble azo compound widely utilized in biochemical research. Its primary function is as a free radical generator, which facilitates the study of oxidative stress and various biological processes. This article provides a comprehensive overview of the biological activities associated with AAPH, supported by relevant data tables and case studies.

- Chemical Name: this compound

- CAS Number: 1803609-78-0

- Molecular Formula: C₈H₁₈N₆·2HCl

- Molecular Weight: 271.19 g/mol

- Appearance: White to off-white granules

- Solubility: Freely soluble in water

AAPH acts as a thermal decomposition initiator that produces carbon-centered free radicals upon heating. These radicals can lead to oxidative damage in biological systems, making AAPH a valuable tool for studying oxidative stress responses in cells and tissues. The generation of peroxyl radicals from AAPH has been demonstrated to induce various biological effects, including cytotoxicity and apoptosis in cancer cells.

1. Cytotoxic Effects

A study investigated the cytotoxic effects of AAPH on Chinese hamster V79 cells under hyperthermic conditions. The results indicated that AAPH significantly sensitized cells to heat-induced damage, reducing cell survival rates dramatically at elevated temperatures. For instance, at 42°C with AAPH treatment, cell survival dropped to compared to without AAPH .

2. Oxidative Stress Induction

AAPH is used extensively to induce oxidative stress in various experimental setups. It has been shown to generate reactive oxygen species (ROS) that can lead to DNA damage, as evidenced by increased levels of 8-oxo-7,8-dihydroguanine (a marker of oxidative DNA damage) . The following table summarizes findings related to the oxidative effects of AAPH:

| Study | Concentration (mM) | Cell Line | Observed Effect |

|---|---|---|---|

| 50 | V79 | Increased sensitivity to heat | |

| Variable | U937 | Induction of apoptosis via ROS | |

| Various | HepG2 | DNA strand breaks and cytotoxicity |

3. Antioxidant Studies

Despite its role as a radical generator, AAPH has been utilized in studies evaluating antioxidant compounds' efficacy. For example, it was used to assess the protective effects of natural phenolics against lipid peroxidation induced by free radicals . This dual role highlights AAPH's versatility in biochemical research.

Case Study 1: Hyperthermia Sensitization

In a study focusing on hyperthermia-induced apoptosis, researchers found that AAPH enhanced the effectiveness of heat treatment in U937 human histiocytic lymphoma cells. The combination of hyperthermia and AAPH resulted in increased apoptotic markers compared to hyperthermia alone, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: Antioxidant Efficacy Testing

Another investigation utilized AAPH to evaluate the antioxidant capacity of various natural extracts. The results indicated that certain extracts could mitigate the oxidative damage induced by AAPH, demonstrating their potential as dietary antioxidants .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-2-methylpropanimidamide dihydrochloride, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves sequential protection-deprotection strategies. For example, starting materials like amino alcohols (e.g., 2-amino-2-methylpropanol) are protected using Boc anhydride, followed by amidination and subsequent HCl treatment to form the dihydrochloride salt . Key steps include:

- Protection : Use Boc groups to shield reactive amines during intermediate reactions.

- Purification : Employ recrystallization in ethanol/water mixtures to remove unreacted intermediates.

- Salt Formation : React with concentrated HCl in anhydrous conditions to ensure stoichiometric conversion.

- Yield Optimization : Monitor reaction progress via TLC or HPLC to minimize side products .

Q. How can structural integrity and purity be validated for this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm backbone structure via H/C NMR (e.g., methyl group signals at δ ~1.3 ppm) .

- FTIR : Identify characteristic N-H stretches (3200–3400 cm) and C-N vibrations (1250–1350 cm).

- Elemental Analysis : Verify Cl content (~28.3% for dihydrochloride form).

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 210 nm .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in aqueous vs. organic solvents be resolved?

- Methodological Answer : Solubility discrepancies often arise from variations in crystallinity or counterion interactions. To address this:

- Controlled Experiments : Measure solubility in buffered solutions (pH 4–8) and polar aprotic solvents (e.g., DMSO) under standardized temperatures.

- Crystallography : Analyze crystal lattice stability via X-ray diffraction to identify polymorphic forms affecting solubility.

- Ion Chromatography : Quantify free Cl ions to confirm salt dissociation efficiency .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

- Methodological Answer : Stability studies should include:

- pH-Dependent Degradation : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., free amine formation).

- Thermal Analysis : Use DSC/TGA to determine decomposition thresholds (>200°C suggests thermal robustness).

- Light Sensitivity : Expose to UV-Vis light and track photodegradation using spectrophotometry .

Q. How can contradictory bioactivity results in cell-based assays be addressed?

- Methodological Answer : Discrepancies may stem from cell permeability or off-target effects. Mitigate via:

- Dose-Response Curves : Establish EC/IC values across multiple cell lines (e.g., HEK293 vs. HeLa).

- Metabolic Profiling : Use radiolabeled C-compound to track intracellular uptake and metabolite formation.

- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected molecular targets .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (P262 precaution ).

- Ventilation : Work in a fume hood to avoid inhalation of HCl vapors during synthesis.

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Data Analysis and Reproducibility

Q. How can batch-to-batch variability in synthesis impact experimental reproducibility?

- Methodological Answer :

- Quality Control : Implement in-process checks (e.g., pH monitoring during HCl addition).

- Statistical Analysis : Use ANOVA to compare bioactivity across batches; outliers may indicate incomplete salt formation.

- Storage Conditions : Store at −20°C in desiccated containers to prevent hygroscopic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.